molecular formula C17H15F4N5OS B158202 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- CAS No. 133506-55-5

2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-

Cat. No. B158202
CAS RN: 133506-55-5
M. Wt: 413.4 g/mol
InChI Key: TYXZRUSBNFXDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.

Mechanism of Action

2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- binds to the active site of BTK, inhibiting its activity and blocking BCR signaling. This leads to decreased B-cell proliferation and survival, making it a promising therapeutic target for B-cell malignancies. 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has also been shown to inhibit other downstream signaling pathways, such as NF-kB and AKT, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects:
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits B-cell proliferation and survival, leading to decreased tumor growth and increased survival in animal models. 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has also been shown to have immunomodulatory effects, enhancing T-cell activation and function. However, it is important to note that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- may also have off-target effects, which could potentially lead to adverse effects.

Advantages and Limitations for Lab Experiments

2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- is a highly selective BTK inhibitor, making it a valuable tool for studying B-cell signaling pathways. Its potency and selectivity make it ideal for in vitro and in vivo studies of B-cell malignancies. However, it is important to note that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- may have off-target effects, which could potentially confound experimental results.

Future Directions

There are several potential future directions for research on 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-. First, further preclinical and clinical studies are needed to evaluate its safety and efficacy in patients with B-cell malignancies. Second, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- could be used in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Third, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- could be studied in other disease contexts, such as autoimmune disorders, where B-cell signaling plays a role. Finally, further studies are needed to fully understand the mechanism of action of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- and its potential off-target effects.

Synthesis Methods

The synthesis of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- involves a series of chemical reactions. First, 4-fluoroaniline is reacted with 1-(3-(trifluoromethyl)phenyl)-1H-tetrazole-5-thiol to form the intermediate compound. This intermediate is then reacted with 2-propanol to form the final product, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-. The synthesis of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- is highly selective for BTK and has potent anti-tumor activity in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

properties

CAS RN

133506-55-5

Product Name

2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-

Molecular Formula

C17H15F4N5OS

Molecular Weight

413.4 g/mol

IUPAC Name

1-(4-fluoroanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol

InChI

InChI=1S/C17H15F4N5OS/c18-12-4-6-13(7-5-12)22-9-15(27)10-28-16-23-24-25-26(16)14-3-1-2-11(8-14)17(19,20)21/h1-8,15,22,27H,9-10H2

InChI Key

TYXZRUSBNFXDPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O)C(F)(F)F

synonyms

1-[(4-fluorophenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol

Origin of Product

United States

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